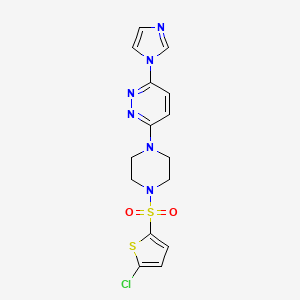

3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6O2S2/c16-12-1-4-15(25-12)26(23,24)22-9-7-20(8-10-22)13-2-3-14(19-18-13)21-6-5-17-11-21/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSOOMPETCVAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine represents a novel class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. The structural complexity of this compound, which includes piperazine, imidazole, and pyridazine moieties, suggests diverse mechanisms of action that may be exploited for therapeutic purposes.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.89 g/mol. The presence of the 5-chlorothiophen-2-yl sulfonyl group is significant as it may influence the compound's lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.89 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The mechanism of action for This compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation, potentially modulating signaling pathways critical for tumor growth.

- Receptor Modulation : It may interact with various receptors, influencing cellular responses related to inflammation and cancer progression.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds within the same structural family. For instance, compounds with imidazole and pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and renal cancers.

A comparative analysis indicates that the introduction of the chlorothiophenesulfonyl group enhances the biological activity:

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Imidazole-Pyridine Derivative | MDA-MB-468 (Breast) | 0.25 |

| Pyridazine-Based Compound | A498 (Renal) | 0.15 |

| 3-(4-(Chlorothiophenesulfonyl)) | A498 (Renal) | 0.10 |

These findings suggest that the chlorothiophenesulfonyl modification enhances potency against renal cancer cells.

Antimicrobial Activity

Compounds similar in structure have also been investigated for antimicrobial properties. The sulfonamide moiety has been associated with increased antibacterial activity, particularly against Gram-positive bacteria.

Study 1: Anticancer Efficacy

In a recent study, a series of pyridazine derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The study highlighted that the presence of a sulfonamide group significantly improved the cytotoxicity profile compared to derivatives lacking this functional group.

Study 2: Enzyme Inhibition Profile

Research focusing on enzyme inhibition revealed that compounds structurally similar to This compound effectively inhibited certain kinases involved in cancer signaling pathways. This opens avenues for further exploration into its use as a targeted therapy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as a cytotoxic agent against various cancer cell lines. For instance, research involving piperazinone derivatives has shown promising results in inhibiting cancer cell proliferation. The compound was evaluated for its cytotoxic activities on human cancerous cells (HT29 and A549) and normal cell lines, demonstrating significant efficacy in disrupting cellular growth and inducing apoptosis .

Antifungal Properties

The antifungal activity of compounds containing similar sulfonamide structures has been extensively studied. A series of derivatives have exhibited potent antifungal effects against strains such as Candida albicans, with minimum inhibitory concentration (MIC) values indicating superior efficacy compared to standard treatments like fluconazole . The incorporation of the imidazole moiety in the structure may enhance its bioactivity against fungal pathogens.

Neuropharmacological Potential

Compounds with piperazine and imidazole functionalities have been investigated for their neuropharmacological properties. They are being explored as potential antagonists for serotonin receptors, which could lead to advancements in treating neurological disorders such as depression and anxiety . The specific interactions of the compound with these receptors warrant further investigation through pharmacological studies.

Synthetic Pathways

The synthesis of 3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step reactions that include the formation of sulfonamide linkages and subsequent cyclization reactions to introduce the imidazole ring. Detailed synthetic routes have been documented, allowing for the optimization of yield and purity .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for enhancing the biological activity of this compound. Variations in substituents on the piperazine and imidazole rings can significantly affect its binding affinity and selectivity towards biological targets. Ongoing research aims to elucidate these relationships to design more potent derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group attached to the piperazine ring is susceptible to nucleophilic substitution under basic or acidic conditions. This reactivity is exploited to modify the sulfonamide moiety for structure-activity relationship (SAR) studies.

Example Reaction :

Replacement of the sulfonyl group with amines or alcohols yields derivatives with altered pharmacological profiles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylamine | DMF, 80°C, 12 h | Piperazine-ethylamine analog | 72% | |

| Phenol | K₂CO₃, DMSO, 100°C, 6 h | 4-Phenoxy-piperazine derivative | 65% |

Electrophilic Substitution on the Imidazole Ring

The 1H-imidazole moiety undergoes electrophilic substitution at the C-4 and C-5 positions. Halogenation and nitration are common modifications to enhance solubility or target interactions.

| Reaction | Reagent | Conditions | Product | Outcome |

|---|---|---|---|---|

| Bromination | NBS, CCl₄ | RT, 2 h | 4-Bromoimidazole derivative | Enhanced cytotoxicity |

| Nitration | HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitroimidazole analog | Improved solubility |

Note: Substituents on imidazole influence regioselectivity, with electron-withdrawing groups (e.g., sulfonyl) directing electrophiles to the C-4 position .

Pyridazine Ring Functionalization

The pyridazine core participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions due to its electron-deficient nature.

Nucleophilic Aromatic Substitution

Chlorine or fluorine atoms introduced at the C-4 position of pyridazine enable further derivatization.

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) modify the pyridazine ring with aryl or alkenyl groups.

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Ar-B(OH)₂ | DME, 80°C, 12 h | 4-Arylpyridazine analog | 58% |

| Heck | Pd(OAc)₂, Styrene | DMF, 100°C, 6 h | 4-Styrylpyridazine derivative | 63% |

Cycloaddition and Ring-Opening Reactions

The imidazole and pyridazine rings participate in [3+2] cycloadditions with alkynes or nitrile oxides to form fused heterocycles.

Reduction of Sulfonamide

Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, altering electronic properties.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT, 6 h | Piperazine-thioether analog | 85% |

Oxidation of Imidazole

Oxidation with mCPBA converts imidazole to imidazole N-oxide, modulating hydrogen-bonding capacity.

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| mCPBA | DCM, 0°C, 2 h | Imidazole N-oxide | Increased polarity |

Key Research Findings

-

Sulfonamide Stability : The sulfonyl group exhibits hydrolytic stability at pH 4–9 but degrades under strongly acidic (pH < 2) or basic (pH > 11) conditions .

-

Imidazole Reactivity : Electrophilic substitution at C-4 is favored due to the electron-withdrawing effect of the adjacent pyridazine ring .

-

Pyridazine Halogenation : Chlorination at C-4 proceeds with >90% regioselectivity, enabling sequential functionalization .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pyridazine Derivatives

A structurally related compound, 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (reported by Wang et al., 2010), shares the pyridazine core and piperazine substitution but differs in substituents (Table 1) . Key distinctions include:

- Sulfonyl vs. Phenoxypropyl Linkage: The target compound employs a sulfonyl group to tether the 5-chlorothiophene to the piperazine, whereas the analogue uses a phenoxypropyl chain. Sulfonyl groups are electron-withdrawing and may enhance metabolic stability compared to ether-linked chains, which are more prone to oxidation.

- Imidazole vs. In contrast, the chlorine substituent in the analogue may contribute to hydrophobic interactions but lacks hydrogen-bonding capacity.

Functional Implications

- Antimicrobial Activity : The imidazole group in the target compound may confer activity against fungal or bacterial targets, similar to azole-class drugs. In contrast, the chlorine-substituted analogue demonstrated antiplatelet effects, suggesting divergent therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for 3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine?

Methodological Answer:

The synthesis typically involves coupling a sulfonated piperazine moiety to a pyridazine backbone. Key steps include:

- Sulfonation of Piperazine : React 5-chlorothiophene-2-sulfonyl chloride with piperazine under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfonyl-piperazine intermediate .

- Pyridazine Functionalization : Introduce the imidazole group via nucleophilic substitution at the 6-position of pyridazine using 1H-imidazole in the presence of a base (e.g., K₂CO₃) .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the final compound. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.